

Atto 565 NHS Ester: A Detailed Guide for Labeling Intracellular Proteins

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 565 NHS ester is a high-performance fluorescent dye belonging to the rhodamine family, recognized for its exceptional brightness, photostability, and high fluorescence quantum yield. [1][2] These characteristics make it an ideal candidate for labeling proteins and other biomolecules for a variety of fluorescence-based applications, including flow cytometry, fluorescence microscopy, and super-resolution imaging techniques like STED.[1][2] This document provides a comprehensive guide to utilizing **Atto 565 NHS ester** for the specific application of labeling intracellular proteins. It includes detailed protocols for antibody conjugation, cell preparation, and intracellular staining, along with data presentation and troubleshooting advice to assist researchers in achieving optimal results.

Properties of Atto 565 NHS Ester

Atto 565 is characterized by its strong absorption and emission in the orange-red region of the spectrum, making it compatible with common laser lines and filter sets. Its key optical and chemical properties are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	564 nm	[2]
Emission Maximum (λ_{em})	590 nm	[2]
Molar Extinction Coefficient	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Fluorescence Quantum Yield (η)	~90%	[1]
Recommended Excitation Range	545 - 575 nm	[2]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[3]
Reactivity	Primary amines (e.g., lysine residues on proteins)	[3]
Solubility	Polar organic solvents (e.g., DMSO, DMF)	[4]

Experimental Protocols

Part 1: Conjugation of Atto 565 NHS Ester to Antibodies

This protocol outlines the steps for covalently labeling an antibody with **Atto 565 NHS ester**. The NHS ester reacts with primary amine groups on the antibody, primarily the ϵ -amino groups of lysine residues, to form a stable amide bond.[3]

Materials:

- Antibody of interest (free of amine-containing buffers like Tris)
- **Atto 565 NHS ester**
- Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[5]

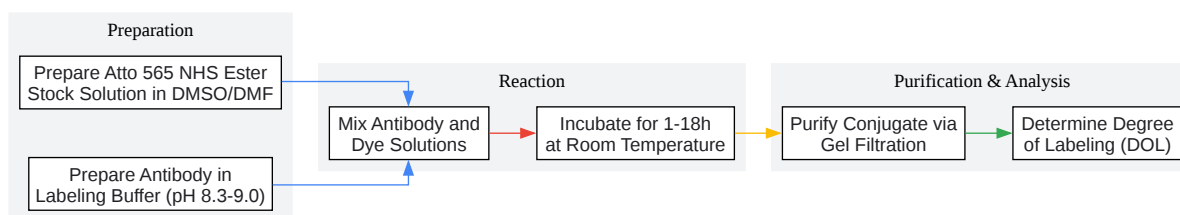
- Purification column (e.g., Sephadex G-25)[5]
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 1-5 mg/mL. [5] Ensure the buffer is free of any amine-containing substances.[5]
- **Atto 565 NHS Ester** Stock Solution Preparation:
 - Immediately before use, dissolve the **Atto 565 NHS ester** in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[2]
- Labeling Reaction:
 - The optimal molar ratio of dye to antibody can vary and should be determined empirically. A starting point of a 2 to 10-fold molar excess of **Atto 565 NHS ester** to the antibody is recommended.[2][6]
 - While gently vortexing, add the calculated volume of the **Atto 565 NHS ester** stock solution to the antibody solution.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[7] For **Atto 565 NHS ester**, an incubation time of up to 18 hours at ambient temperature may be necessary for the reaction to be completed.[5]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]
 - The first colored band to elute is the antibody-dye conjugate.[8]
- Determination of Degree of Labeling (DOL):

- The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:
$$\text{DOL} = \frac{(A_{\text{max}} * \epsilon_{\text{protein}})}{((A_{280} - (A_{\text{max}} * \text{CF}_{280})) * \epsilon_{\text{dye}})}$$
- Where:
 - A_{max} is the absorbance of the conjugate at 564 nm.
 - A_{280} is the absorbance of the conjugate at 280 nm.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of Atto 565 at 564 nm (120,000 $\text{M}^{-1}\text{cm}^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (for Atto 565, $\text{CF}_{280} = 0.12$).^[2]

Workflow for Antibody Conjugation



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Caption: Workflow for conjugating **Atto 565 NHS ester** to an antibody.

Part 2: Intracellular Staining Protocol

This protocol describes the general steps for fixing, permeabilizing, and staining cells with an Atto 565-conjugated antibody to visualize intracellular proteins. The choice of permeabilization agent may need to be optimized depending on the target protein's location (cytoplasmic vs. nuclear) and the cell type.

Materials:

- Cells of interest
- Atto 565-conjugated antibody
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (choose one, optimization may be required):
 - 0.1-0.5% Saponin in PBS
 - 0.1-0.2% Tween-20 in PBS[9]
 - 0.1-0.3% Triton X-100 in PBS
 - Digitonin (concentration to be optimized)
- Wash Buffer: PBS
- Staining Buffer: PBS with 1% BSA

Procedure:

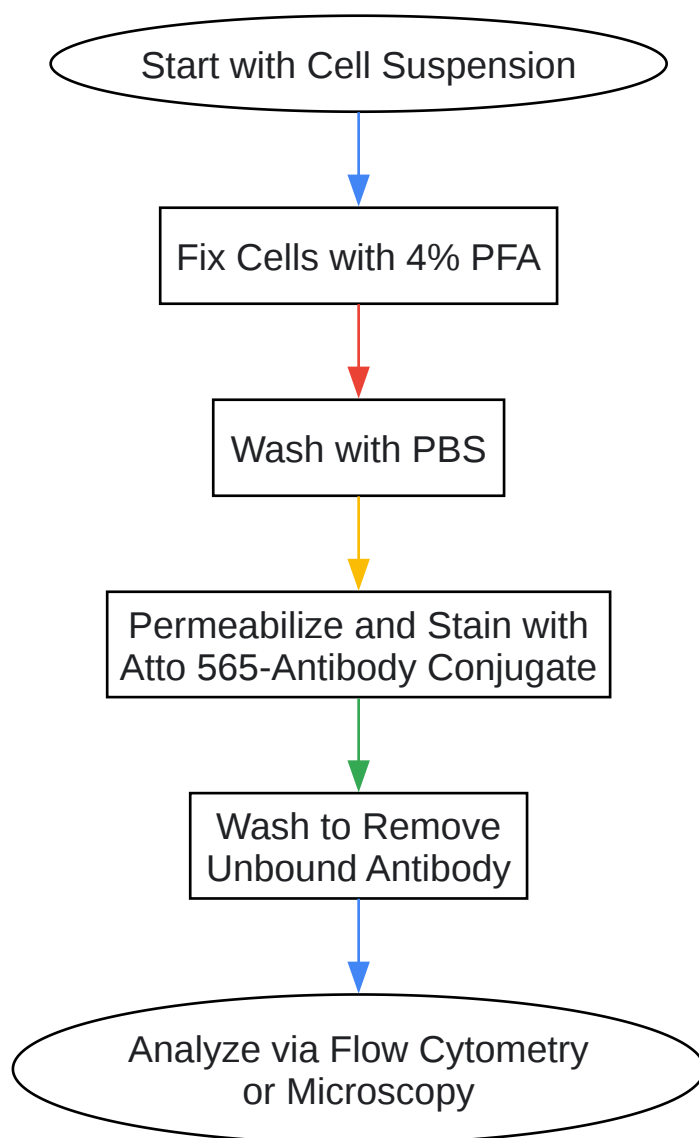
- Cell Preparation:
 - Harvest cells and wash them with PBS. For adherent cells, detach them using a gentle method.
- Fixation:
 - Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.[10]

- Washing:
 - Wash the cells twice with PBS to remove the fixation buffer.
- Permeabilization and Staining:
 - Resuspend the fixed cells in the chosen Permeabilization Buffer containing the Atto 565-conjugated antibody at its optimal dilution.
 - Incubate for 30-60 minutes at room temperature, protected from light.[\[11\]](#)
- Washing:
 - Wash the cells two to three times with Wash Buffer. If using saponin, include it in the wash buffers as its effects are reversible.[\[10\]](#)
- Imaging:
 - Resuspend the cells in an appropriate buffer for analysis by flow cytometry or mount them on slides for fluorescence microscopy.

Comparison of Common Permeabilization Agents

Permeabilization Agent	Mechanism of Action	Recommended Concentration	Target Location Suitability	Notes
Saponin	Forms pores in the plasma membrane by interacting with cholesterol.	0.1-0.5%	Cytoplasmic	Reversible; must be present in subsequent wash and staining buffers. [10]
Tween-20	Non-ionic detergent that creates pores in the cell membrane.	0.1-0.2%	Cytoplasmic	Can be effective for cytoplasmic antigens. [9]
Triton X-100	Strong non-ionic detergent that solubilizes membranes.	0.1-0.3%	Cytoplasmic, Nuclear, Organellar	May disrupt some epitopes.
Digitonin	Forms pores in membranes with high cholesterol content.	Varies (titration required)	Cytoplasmic	Can selectively permeabilize the plasma membrane while leaving organellar membranes intact.

Workflow for Intracellular Staining



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Caption: General workflow for intracellular protein staining.

Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference
Weak or No Signal	Antibody concentration too low.	Titrate the antibody to determine the optimal concentration.	[12]
Inefficient permeabilization.	Optimize the permeabilization agent and incubation time. Try a stronger detergent if targeting nuclear or organellar proteins.	[12]	
Photobleaching.	Use an anti-fade mounting medium for microscopy. Minimize light exposure during staining and imaging.	[13]	
Low target protein expression.	Ensure the target protein is expressed in the chosen cell line/tissue. Use a positive control.	[12]	
High Background	Antibody concentration too high.	Reduce the antibody concentration.	[13]
Inadequate washing.	Increase the number and duration of wash steps.	[13]	
Non-specific antibody binding.	Include a blocking step with serum or BSA before adding the primary antibody.	[13]	

Presence of dead cells.	Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.	[11]
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Conclusion

Atto 565 NHS ester is a powerful tool for labeling intracellular proteins for fluorescence-based analysis. Its superior photophysical properties ensure bright and stable signals, enabling high-quality imaging and flow cytometry data. By following the detailed protocols for antibody conjugation and intracellular staining provided in this guide, and by carefully optimizing experimental conditions, researchers can effectively utilize Atto 565 to visualize and quantify intracellular targets, thereby advancing their research in cellular biology and drug development.

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